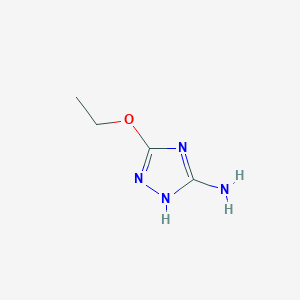

5-ethoxy-1H-1,2,4-triazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-2-9-4-6-3(5)7-8-4/h2H2,1H3,(H3,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNJBRBYZRWHKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NNC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Ethoxy 1h 1,2,4 Triazol 3 Amine and Its Analogues

Strategic Approaches to the Core 1,2,4-Triazole (B32235) Ring System

The formation of the 1,2,4-triazole ring is the cornerstone of synthesizing the target compound and its analogues. Various strategies have been developed, ranging from classical condensation reactions to modern metal-catalyzed and electrochemical methods.

Cyclization reactions are the most common methods for constructing the 1,2,4-triazole ring. These typically involve the condensation and subsequent intramolecular cyclization of open-chain precursors that contain the requisite nitrogen and carbon atoms.

One of the most established methods is the Pellizzari synthesis , which involves the reaction of amides with hydrazides to form an acyl amidrazone intermediate, which then cyclizes to a 1,2,4-triazole. chemicalbook.com A variation, the Einhorn-Brunner synthesis , utilizes the acid-catalyzed condensation of acylhydrazines with imidoates. chemicalbook.com For the synthesis of 5-ethoxy-1H-1,2,4-triazol-3-amine, a plausible precursor would be an O-ethyl-carbonisothiocyanatidate derivative reacting with aminoguanidine (B1677879).

Another significant pathway involves the cyclization of various hydrazone derivatives. For instance, N-acylamidrazones, derived from hydrazines and carboxylic acid derivatives, are common intermediates that undergo intramolecular condensation to yield 1,2,4-triazoles. acs.org The reaction of amidines with hydrazines is also a viable route; a one-pot, two-step process can produce 1,3,5-trisubstituted-1,2,4-triazoles with high regioselectivity by reacting an amidine with a monosubstituted hydrazine (B178648). frontiersin.orgnih.gov

Microwave-assisted synthesis has been shown to be an effective, catalyst-free method for the cyclization of hydrazines and formamide, demonstrating excellent functional-group tolerance. organic-chemistry.org This approach could potentially be adapted for the synthesis of ethoxy-substituted triazoles.

| Starting Materials | Reagents/Conditions | Product Type | Yield | Reference |

| Hydrazines, Formamide | Microwave irradiation | Substituted 1,2,4-triazoles | Good | organic-chemistry.org |

| Carboxylic acid, Amidine, Aniline, Hydrazine | One-pot, two-step | 1,3,5-Trisubstituted-1,2,4-triazoles | Up to 90% | frontiersin.orgnih.gov |

| N-acyl-N-aroyl-N-arylhydrazides, Cyanamide (B42294) | HPF₆, then Et₃N | 1,5-Disubstituted 3-amino-1H-1,2,4-triazoles | Good | organic-chemistry.org |

| Succinic anhydride (B1165640), Aminoguanidine HCl, Amines | Microwave irradiation | 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | N/A | rsc.org |

Nucleophilic substitution is a critical strategy, often employed to introduce substituents onto a pre-formed heterocyclic ring or its acyclic precursor. The carbon atoms in the 1H-1,2,4-triazole ring are electron-deficient and thus susceptible to nucleophilic attack, especially when bearing a suitable leaving group. chemicalbook.com

For the synthesis of the target compound, a precursor such as 5-chloro-1H-1,2,4-triazol-3-amine could undergo nucleophilic substitution with sodium ethoxide to introduce the desired ethoxy group at the C5 position. Conversely, a precursor like 3-amino-5-chloro-1H-1,2,4-triazole could be synthesized and subsequently modified. The synthesis of 3-amino-1,2,4-triazoles has been developed through convergent routes where the key intermediate is a substituted hydrazinecarboximidamide derivative. nih.gov

The synthesis of precursors like hydrazonoyl chlorides is also achieved via nucleophilic substitution. These intermediates are valuable for subsequent cyclization reactions. isres.org The alkylation of the N1 position of the triazole ring is another example, which can be achieved regioselectively using bases like sodium ethoxide. chemicalbook.com

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful tools for constructing five-membered heterocyclic rings like 1,2,4-triazoles. These reactions involve a 1,3-dipole reacting with a dipolarophile.

A common approach involves the in-situ generation of nitrile imines (from hydrazonoyl chlorides and a base) which then react with a dipolarophile like a nitrile or carbodiimide. researchgate.net The reaction of nitrile imines with carbodiimides is an effective method for synthesizing 5-amino-1,2,4-triazoles. researchgate.net To synthesize this compound, a potential strategy would involve a [3+2] cycloaddition between an ethoxy-substituted nitrile and a diazo compound or between an azide (B81097) and an appropriate precursor.

Copper-catalyzed three-component reactions between nitrile ylides and diazonium salts provide access to 1,2,4-triazoles with diverse substitution patterns under mild conditions. researchgate.net Similarly, a metal-free [3+2] cycloaddition/decarboxylation between aryl diazonium salts and azalactones can yield 1,3,5-trisubstituted-1,2,4-triazoles. frontiersin.orgnih.gov A newer method describes a formal [3+2] cycloaddition of N,N-dialkylhydrazones with nitriles, proceeding via in-situ generation of a hydrazonoyl chloride, to produce multi-substituted N-alkyl-1,2,4-triazoles in high yields. scribd.com

| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

| Hydrazonoyl hydrochlorides | Carbodiimides | Triethylamine | 5-Amino-1,2,4-triazoles | researchgate.net |

| Nitrile ylides | Diazonium salts | Copper catalyst | Substituted 1,2,4-triazoles | researchgate.net |

| Aryl diazonium salts | Azalactic acid | Metal-free, N-Bu₄NCl | 1,3,5-Trisubstituted-1,2,4-triazoles | frontiersin.orgnih.gov |

| N,N-dialkylhydrazones | Nitriles | NCS, BF₃·OEt₂ | Multi-substituted N-alkyl-1,2,4-triazoles | scribd.com |

Oxidative cyclization provides a direct route to aromatic heterocycles from their corresponding non-aromatic or open-chain precursors. This method avoids the need for a pre-installed leaving group and often proceeds under mild conditions.

A prominent example is the copper-catalyzed oxidative coupling reaction, which can form 1,2,4-triazole derivatives from amidines and nitriles under an air atmosphere. acs.org This process involves sequential N-C and N-N bond formation. acs.org Similarly, a copper(II)-catalyzed aerobic oxidative synthesis from bisarylhydrazones has been reported. nih.gov

Other oxidants have also been successfully employed. Selenium dioxide (SeO₂) has been used for the efficient oxidative cyclization of heterocyclic hydrazones to yield fused 1,2,4-triazoles in moderate to good yields (79-98%). frontiersin.orgnih.gov Iodine can also catalyze oxidative coupling reactions between hydrazones and amines. nih.gov Ceric ammonium (B1175870) nitrate (B79036) (CAN) in polyethylene (B3416737) glycol (PEG) has been used for the oxidative cyclization of intermediates derived from aldehydes and hydrazines to form 3,4,5-trisubstituted-1,2,4-triazoles. frontiersin.orgnih.gov

| Precursor | Oxidant/Catalyst | Conditions | Product Type | Yield | Reference |

| Amidines, Nitriles | Cu(OAc)₂, Cs₂CO₃ | Air, 120°C | 1,3,5-Trisubstituted-1,2,4-triazoles | Good | acs.org |

| Heterocyclic hydrazones | SeO₂ | N/A | Fused 1,2,4-triazoles | 79-98% | frontiersin.orgnih.gov |

| Hydrazones, Amines | I₂ catalyst | N/A | Substituted 1,2,4-triazoles | N/A | nih.gov |

| Aldehyde/Hydrazine adducts | Ceric Ammonium Nitrate (CAN) | Polyethylene glycol (PEG) | 3,4,5-Trisubstituted-1,2,4-triazoles | 61-97% | frontiersin.orgnih.gov |

Modern synthetic strategies increasingly focus on environmental friendliness and atom economy. Desulfurization and deamination condensation reactions represent a green approach to constructing the 1,2,4-triazole ring.

A notable method is the metal- and oxidant-free three-component reaction of amidines, isothiocyanates, and hydrazines. organic-chemistry.orgacs.org This [2+1+2] cyclization strategy proceeds via C-N and C-S bond cleavage and the formation of new C-N bonds in a single step, liberating hydrogen sulfide (B99878) and ammonia (B1221849) as byproducts. isres.orgorganic-chemistry.orgacs.org The reaction provides structurally diverse, fully substituted 1H-1,2,4-triazol-3-amines under mild conditions and is suitable for gram-scale applications. isres.orgorganic-chemistry.org For the synthesis of the target compound, this could involve reacting an appropriate amidine with an ethoxy-substituted isothiocyanate and hydrazine.

Another approach is a base-mediated deamination annulation strategy, where nitriles react with hydrazines to form 1,3,5-trisubstituted 1,2,4-triazoles, liberating ammonia gas. rsc.org This method tolerates a wide range of functional groups, including free hydroxyl and amino groups. rsc.org

Electrochemical synthesis is a powerful and sustainable alternative to traditional methods that rely on chemical oxidants or catalysts. In this approach, electrons serve as the "reagents" for redox transformations.

Valuable 1,2,4-triazolo[4,3-a]pyridines and related fused heterocycles have been synthesized efficiently from commercially available aldehydes and 2-hydrazinopyridines using a reagent-free intramolecular dehydrogenative C-N cross-coupling under mild electrolytic conditions. rsc.org This metal- and oxidant-free protocol is atom- and step-economical. rsc.org

Another electrochemical method involves the reaction of aryl hydrazines, paraformaldehyde, ammonium acetate (B1210297), and an alcohol to produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.orgisres.org In this process, the alcohol serves as both the solvent and a reactant, while ammonium acetate acts as the nitrogen source. organic-chemistry.orgisres.org The reaction is facilitated by electrogenerated reactive iodine species, avoiding the need for strong oxidants or transition metals. organic-chemistry.orgisres.org Furthermore, electro-oxidative cyclization of hydrazones reacting with benzylamines has been developed to construct 1,2,4-triazole skeletons under mild and eco-friendly conditions. nih.gov

| Starting Materials | Key Features | Product Type | Reference |

| Aldehydes, 2-Hydrazinopyridines | Reagent-free, intramolecular C-N coupling | 1,2,4-Triazolo[4,3-a]pyridines | rsc.org |

| Aryl hydrazines, Paraformaldehyde, NH₄OAc, Alcohols | Metal- and oxidant-free, in-situ generated I₂ | 1,5-Disubstituted and 1-aryl 1,2,4-triazoles | organic-chemistry.orgisres.org |

| Hydrazones, Benzylamines | Electro-oxidative cyclization | Substituted 1,2,4-triazoles | nih.gov |

Functional Group Incorporation and Precursor Synthesis

The construction of the this compound scaffold hinges on the effective introduction of the key ethoxy and amine functionalities. This is typically achieved by selecting precursors that already contain these groups, which are then carried through the cyclization step.

Directly synthesizing this compound necessitates a precursor that can provide the C5 carbon and the attached ethoxy group. A common strategy involves the use of ethoxy-containing carbonyl compounds or their derivatives. One plausible pathway begins with the reaction of a nitrile with ethanol (B145695) under acidic conditions, known as the Pinner reaction, to form an ethyl imidate salt. researchgate.net This imidate can then serve as a key intermediate.

Alternatively, a precursor such as ethyl 2-ethoxyacetate can be reacted with a guanidinating agent. Another approach involves the cyclization of an O-ethylisourea derivative with a suitable reagent. A frequently employed method for analogous structures is the O-alkylation of a corresponding triazolone (a 5-hydroxy-1,2,4-triazole tautomer) with an ethylating agent like ethyl iodide or diethyl sulfate. nih.govacs.org While often resulting in a mixture of N- and O-alkylated products, reaction conditions can be tuned to favor the desired O-alkylation. acs.org The synthesis of ethoxy-containing aromatic aldehydes, for instance, has been achieved through the alkylation of a hydroxyl group with diethyl sulfate, a reaction that can be adapted for creating ethoxy-bearing precursors. ui.ac.id

A conceptual synthetic route could involve the reaction of aminoguanidine with an ethoxy-substituted precursor like ethyl ethoxycarbonylimidate, which can be formed from the reaction of cyanamide with ethyl chloroformate.

The incorporation of the amino group at the C3 position of the 1,2,4-triazole ring is most commonly and efficiently achieved by using aminoguanidine or its salts (hydrochloride or bicarbonate) as a fundamental building block. nih.govmdpi.com This reagent provides the N1, N2, and the C3-amine portion of the final heterocyclic ring.

The general reaction involves the condensation of aminoguanidine with a carboxylic acid or its derivative, which provides the C5 and its substituent. mdpi.comijisrt.com For the synthesis of the target molecule, aminoguanidine would be reacted with an appropriate ethoxy-containing precursor, such as an ethoxyacyl chloride or an ethyl ethoxyimidate. The reaction proceeds through the formation of a guanylhydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable 1,2,4-triazole ring. rsc.org

Modern approaches have utilized microwave irradiation to accelerate this condensation, often under solvent-free conditions, providing a green and efficient route to 5-substituted 3-amino-1,2,4-triazoles. mdpi.comrsc.org

Optimization of Reaction Conditions and Catalyst Systems

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters for optimization include the choice of catalyst, solvent, and temperature.

Transition metals, particularly copper and silver, are widely employed to catalyze the formation of triazole rings, typically by facilitating C-N bond formation and cyclization reactions.

Copper Catalysis: Copper salts such as Cu(OAc)₂, CuCl₂, and CuI are effective catalysts for various triazole syntheses. nih.govresearchgate.net In reactions analogous to the formation of the target compound, copper catalysts can promote the oxidative coupling of amidines or nitriles with hydrazine derivatives. For example, copper-catalyzed systems have been used for the [3+2] cycloaddition of isocyanides with diazonium salts to produce 1,5-disubstituted-1,2,4-triazoles. frontiersin.org While many copper-catalyzed methods are for azide-alkyne cycloadditions, the underlying principle of facilitating bond formation can be applied to other cyclization strategies. nih.govresearchgate.net

Silver Catalysis: Silver(I) salts have also been shown to be effective catalysts in triazole synthesis, sometimes offering different regioselectivity compared to copper. frontiersin.org For instance, in the [3+2] cycloaddition of isocyanides with aryl diazonium salts, Ag(I) catalysis selectively yields 1,3-disubstituted-1,2,4-triazoles, whereas copper catalysts favor the 1,5-disubstituted isomer. frontiersin.org The interaction of silver ions with the nitrogen atoms of the triazole precursors helps to activate the substrates and lower the energy barrier for cyclization. znaturforsch.com

| Catalyst System | Reaction Type | Typical Yield | Key Observation | Reference |

|---|---|---|---|---|

| Cu(II) | [3+2] Cycloaddition (Isocyanide + Diazonium Salt) | ~79% | Forms 1,5-disubstituted-1,2,4-triazole | frontiersin.org |

| Ag(I) | [3+2] Cycloaddition (Isocyanide + Diazonium Salt) | ~88% | Selectively forms 1,3-disubstituted-1,2,4-triazole | frontiersin.org |

| CuCl | One-pot Click Reaction | Good | Used for 1,4-disubstituted 1,2,3-triazoles | researchgate.net |

| Cu(OAc)₂/TBPB | Cross-Dehydrogenative Coupling | Moderate to Excellent | Used for synthesis of phosphorylated N-acylhydrazones | acs.org |

To avoid the cost and potential toxicity of transition metal catalysts, several metal-free synthetic methods have been developed. Classical methods like the Pellizzari reaction, which involves the condensation of a hydrazide with an amide at high temperatures, form the 1,2,4-triazole ring without a metal catalyst. wikipedia.orgimist.ma Similarly, the Einhorn–Brunner reaction provides another metal-free route. wikipedia.org

A highly relevant modern approach is the direct condensation of aminoguanidine bicarbonate with carboxylic acids. mdpi.com This reaction can be performed under solvent-free or green-solvent conditions (e.g., isopropanol) and is often accelerated by microwave irradiation, leading to high yields of 3-amino-1,2,4-triazoles in significantly reduced reaction times. mdpi.com Another metal-free strategy involves the cyclization of substituted hydrazinecarboximidamide intermediates with reagents like trimethyl orthoformate, which acts as both a dehydrating agent and a source for a carbon atom if needed. nih.gov

The selection of an appropriate solvent and temperature is crucial for controlling reaction rates, yields, and sometimes selectivity.

Solvent Effects: The polarity and protic nature of the solvent can significantly influence the reaction pathway. nih.gov In the synthesis of triazole analogues, a range of solvents including ethanol, tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and nitromethane (B149229) have been explored. researchgate.net For reactions involving charged intermediates, polar protic solvents like water or ethanol can stabilize transition states and reactants, often leading to higher yields. researchgate.net In other cases, aprotic solvents may be preferred to avoid side reactions. The choice of solvent can dramatically affect reaction outcomes, as summarized in the table below for a model pyranopyrazole synthesis, which shares mechanistic similarities with heterocycle formation. researchgate.net

Temperature Regimes: Temperature is a critical parameter, particularly for condensation reactions that involve the elimination of small molecules like water. Classical methods such as the Pellizzari reaction often require high temperatures (e.g., reflux conditions) to proceed at a reasonable rate. wikipedia.org However, excessively high temperatures can sometimes lead to decomposition or the formation of byproducts. The optimization of temperature is therefore a balance between reaction rate and product stability. Microwave-assisted synthesis has emerged as a powerful technique, allowing for rapid heating to precise temperatures, which can dramatically shorten reaction times from hours to minutes and improve yields. mdpi.comresearchgate.net For instance, studies on the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles have shown optimal temperatures to be in the range of 120-150°C. mdpi.com

| Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Water | Reflux | 3 h | 85 | researchgate.net |

| Ethanol | Reflux | 2.5 h | 92 | researchgate.net |

| DMF | Reflux | 5 h | 70 | researchgate.net |

| Toluene | Reflux | 8 h | 45 | researchgate.net |

| Solvent-free (Microwave) | 120 | 30 min | 91 | mdpi.com |

| i-PrOH (Microwave) | 150 | 30 min | 85 | mdpi.com |

Sustainable Chemistry Considerations in Triazole Synthesis

The growing emphasis on environmental responsibility within the scientific community has led to a paradigm shift in synthetic chemistry, with traditional methods being increasingly replaced by more sustainable and eco-friendly practices. rsc.org The synthesis of 1,2,4-triazoles, including this compound and its analogues, is no exception to this trend. Green chemistry principles are being actively applied to minimize waste, reduce energy consumption, and utilize less hazardous materials. rsc.orgnih.gov Key areas of focus include the use of greener solvents, the application of alternative energy sources like microwave irradiation and ultrasound, the development of efficient and recyclable catalysts, and the design of reactions with high atom economy. mdpi.comrsc.org

Advancements in Green Solvents and Catalysts

The choice of solvent is a critical factor in the environmental impact of a chemical process. Consequently, significant research has been directed towards replacing hazardous organic solvents with greener alternatives in triazole synthesis. Water, being non-toxic and readily available, has been successfully employed as a solvent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of triazole synthesis. consensus.app These aqueous methods can achieve high yields and allow for the recycling of the catalyst and solvent, enhancing sustainability. consensus.app Glycerol has also emerged as an effective, biodegradable green solvent for one-pot, three-component syntheses of 1,2,3-triazoles. consensus.app

Another innovative approach involves the use of Deep Eutectic Solvents (DES). For instance, a novel copper(II)-acidic deep eutectic solvent (Cu(II)-ADES), created from copper salt, choline (B1196258) chloride, and gallic acid, functions as both the catalyst and the solvent system. consensus.app This method facilitates the synthesis of 1,4-disubstituted 1,2,3-triazoles with yields up to 98% under base-free conditions and can be reused multiple times without significant loss of activity. consensus.app For the synthesis of 3-amino-1,2,4-triazole derivatives, a deep eutectic solvent composed of choline chloride and urea (B33335) has been used as a biodegradable and non-toxic medium that also catalyzes the reaction. researchgate.net

The development of eco-friendly catalysts is also paramount. This includes the use of heterogeneous catalysts like copper nanoparticles, which can be easily recovered and reused, and novel nanoreactors that function efficiently in water. rsc.orgconsensus.app Metal-free synthesis is another important goal. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been established as an effective organocatalyst for the [3+2] 1,3-dipolar cycloaddition between certain azides and α,β-unsaturated esters, yielding regioselective 1,4-disubstituted-1,2,3-triazoles. nih.gov

Table 1: Comparison of Green Solvent Systems in Triazole Synthesis

| Solvent System | Catalyst Example | Key Advantages | Relevant Triazole Type | Reference |

|---|---|---|---|---|

| Water | Visible-light-promoted Copper | Non-toxic, recyclable, mild conditions, high yields. | 1,2,3-Triazoles | consensus.app |

| Glycerol | CuI / Diethylamine | Biodegradable, efficient for one-pot reactions at room temperature. | 1,4-Disubstituted 1,2,3-Triazoles | consensus.app |

| Deep Eutectic Solvent (DES) | Cu(II)-ADES (acts as solvent and catalyst) | Reusable, base-free conditions, high yields (up to 98%). | 1,4-Disubstituted 1,2,3-Triazoles | consensus.app |

| Deep Eutectic Solvent (DES) | Choline chloride/urea (acts as solvent and catalyst) | Biodegradable, non-toxic, inexpensive, high yields, short reaction times. | 3-Amino-1,2,4-Triazoles | researchgate.net |

| Solvent-Free | AlCl₃ or None | Reduces solvent waste (VOCs), high energy efficiency, faster reactions. | Aryl-Triazolo-1,3,4-Thiadiazoles / 1,2,3-Triazoles | jmrionline.comrsc.org |

Alternative Energy Sources: Microwave and Ultrasound

Shifting from conventional heating to alternative energy sources offers significant advantages in green synthesis. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing product yields and minimizing side reactions. mdpi.comjmrionline.comrsc.org This method allows for rapid and efficient heating, often in solvent-free conditions, which further enhances its environmental credentials by eliminating a major source of laboratory waste. jmrionline.comrsc.org For example, the synthesis of aryl-triazolo-1,3,4-thiadiazoles was achieved in 2-3 minutes under microwave irradiation in a solvent-free, one-pot reaction. jmrionline.com Similarly, the reaction of benzyl (B1604629) azide with dimethyl acetylenedicarboxylate (B1228247) yields a single triazole product in 98% yield after just 30 seconds of microwave heating. rsc.org

Ultrasound-assisted synthesis is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. This approach has been successfully applied to the one-pot synthesis of 1,2,4-triazole derivatives by reacting aldehydes and semicarbazide (B1199961) in ethanol, achieving excellent yields of 92% to 98%. mdpi.com Both microwave and ultrasound technologies contribute to green chemistry by improving energy efficiency and often enabling reactions under milder conditions. mdpi.com

Table 2: Impact of Alternative Energy Sources on Triazole Synthesis

| Energy Source | Typical Reaction | Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|---|

| Microwave Irradiation | Mercapto-s-triazole + Aromatic acid | 2-3 minutes | Improved | Drastically reduced reaction time, energy efficient, suitable for solvent-free conditions. | jmrionline.com |

| Microwave Irradiation | Benzyl azide + Dimethyl acetylenedicarboxylate | 30 seconds | 98% | Extremely fast, clean reaction, high yield. | rsc.org |

| Ultrasound Activation | Aldehyde + Semicarbazide | Not specified | 92-98% | High efficiency, excellent yields, green method. | mdpi.com |

Atom Economy and Efficient Reaction Design

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.com Reactions with high atom economy are inherently less wasteful. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," is a prime example of an atom-economical reaction used for triazole synthesis. rsc.orgjocpr.com This [3+2] cycloaddition joins an azide and an alkyne to form the triazole ring with minimal to no byproducts. jocpr.comorganic-chemistry.org

Multi-component reactions (MCRs), where multiple starting materials react in a single step to form a product that incorporates most or all of the reactant atoms, are another strategy for maximizing atom economy. acs.org One-pot syntheses of 1,4-disubstituted 1,2,3-triazoles from various starting materials exemplify this efficient approach. organic-chemistry.org

Electrochemical synthesis represents a modern, reagent-free method that aligns with green principles. By using electricity to drive reactions, it avoids the need for chemical oxidants or reductants, leading to a more atom- and step-economical process. acs.orgrsc.org This technique has been successfully used to synthesize 1,2,4-triazolo[4,3-a]pyridines from commercially available aldehydes and 2-hydrazinopyridines under mild, metal-free, and oxidant-free conditions, demonstrating its potential for creating complex heterocyclic systems cleanly and efficiently. rsc.org

Chemical Transformations and Derivatization Strategies of 5 Ethoxy 1h 1,2,4 Triazol 3 Amine

Electrophilic and Nucleophilic Reactivity of the Triazole Ring

The 1,2,4-triazole (B32235) ring is an electron-deficient heterocycle, which influences its reactivity towards electrophiles and nucleophiles. The presence of three nitrogen atoms and two carbon atoms creates a unique electronic landscape, with the nitrogen atoms being the primary sites for electrophilic attack.

Alkylation and Acylation Reactions on Nitrogen Atoms

The 1H-1,2,4-triazole ring of 5-ethoxy-1H-1,2,4-triazol-3-amine exists in tautomeric forms, presenting multiple nitrogen atoms (N1, N2, and N4) as potential sites for electrophilic attack. Consequently, alkylation and acylation reactions often yield a mixture of regioisomers, and achieving selectivity can be a significant synthetic challenge. nih.gov

Studies on the closely related 3-amino-1H-1,2,4-triazole have shown that direct acetylation with reagents like acetyl chloride is often not regioselective, producing a mixture of isomeric products. nih.gov However, selective monoacetylation on a ring nitrogen can be achieved under controlled conditions, for instance, by using equivalent amounts of acetic anhydride (B1165640) in a solvent like dimethylformamide (DMF). nih.gov Diacetylation can also occur, typically involving one of the ring nitrogens and the exocyclic amino group. nih.gov

Alkylation with alkyl halides also tends to be non-selective, with reactions potentially occurring at the N-2 and N-4 atoms, as well as the exocyclic 3-NH2 group. nih.gov The hardness or softness of the electrophile can influence the site of attack; harder electrophiles may favor attack at the N-4 position, while softer ones might react at the N-2 atom. nih.gov To overcome the lack of selectivity, a common strategy involves the use of a protecting group on the exocyclic amine. For example, a 3-acetylamino-1,2,4-triazole can be selectively quaternized, followed by the removal of the acetyl group to yield specifically substituted aminotriazoles. nih.gov A simple and effective method for synthesizing bioactive imidazo nih.govmdpi.comrsc.orgtriazole analogues has been developed using multicomponent reaction techniques involving aminotriazoles, isocyanides, and aldehydes. nih.gov

| Reagent | Conditions | Primary Product(s) | Reference |

|---|---|---|---|

| Acetic Anhydride (1 equiv.) | DMF, Room Temperature | 1-acetyl-5-amino-1H-1,2,4-triazole | nih.gov |

| Acetic Anhydride (excess) | Neat, Room Temperature | 1-acetyl-3-(acetylamino)-1H-1,2,4-triazole | nih.gov |

| Alkyl Halides (e.g., R-X) | Base (e.g., K₂CO₃) | Mixture of N1, N2, N4-alkylated isomers | nih.gov |

Functionalization at Carbon Centers

Direct functionalization of the carbon centers (C3 and C5) of the 1,2,4-triazole ring through electrophilic substitution is generally difficult due to the ring's electron-deficient nature. Strategies for modifying these positions often rely on constructing the triazole ring from precursors that already contain the desired functionality. For example, various 1,5-diaryl-3-amino-1,2,4-triazoles can be synthesized efficiently in one pot from N-acyl-N-Boc-carbamidothioates, demonstrating a method where the carbon substituents are established during ring formation. nih.gov Similarly, trifluoromethylated 1,2,4-triazoles are prepared via [3+2] cycloaddition reactions, where the trifluoromethyl group is introduced as part of one of the reactants before the ring is formed. mdpi.com

An alternative approach to functionalizing the carbon centers of a pre-formed triazole involves activation of the ring. For instance, conversion of the triazole to its N-oxide derivative can activate the C5 position towards both electrophilic and nucleophilic attack. rsc.org This strategy allows for reactions like halogenation at the C5 position. The resulting halogenated triazole can then undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Subsequent deoxygenation of the N-oxide restores the original triazole ring, now functionalized at a carbon center. rsc.org

Modulating Substituents on the this compound Framework

Derivatization of the Amino Group

The exocyclic amino group at the C3 position is a key nucleophilic center and a versatile handle for structural modification. nih.govnih.govrsc.org Its reactivity allows for a wide array of chemical transformations.

Acylation: The amino group readily undergoes acylation with acid chlorides or anhydrides to form the corresponding amides. This reaction is not only a common derivatization but is also frequently used as a protection strategy to prevent the amino group from participating in other reactions, such as the alkylation of the triazole ring nitrogens. nih.gov

Diazotization and Subsequent Reactions: The primary amino group can be converted into a diazonium salt using reagents like sodium nitrite in an acidic medium. While often unstable, these intermediates are valuable for introducing other functional groups. For instance, treatment of the diazonium salt with sodium azide (B81097) allows for the synthesis of the corresponding azido derivative. rsc.org Furthermore, oxidation of the amino group, for example with potassium superoxide, can yield the nitro-substituted triazole. rsc.org

Condensation Reactions: The amino group can react with aldehydes and ketones to form Schiff bases (imines). It can also participate in condensation reactions with other bifunctional reagents to construct new heterocyclic rings fused to the triazole core. For example, reactions with succinic anhydride can lead to the formation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. rsc.org

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Acylation | Acetyl Chloride | Amide (-NH-CO-CH₃) | nih.gov |

| Diazotization/Azidation | 1. NaNO₂, H⁺ 2. NaN₃ | Azide (-N₃) | rsc.org |

| Oxidation | KO₂ | Nitro (-NO₂) | rsc.org |

| Condensation | Succinic Anhydride, Amines | Propanamide derivatives | rsc.org |

Ether Cleavage and Exchange Reactions at the Ethoxy Position

The ethoxy group at the C5 position is relatively stable but can be modified through ether cleavage reactions. While specific literature on the cleavage of this compound is limited, standard methodologies for the cleavage of aryl or heteroaryl ethyl ethers are applicable.

Strong Lewis acids, most notably boron tribromide (BBr₃), are highly effective for cleaving such ethers under anhydrous conditions. youtube.com The reaction proceeds via an Sₙ2-type mechanism on the less substituted ethyl group, resulting in the formation of 5-hydroxy-1H-1,2,4-triazol-3-amine (which exists in equilibrium with its tautomeric triazolone form) and bromoethane. youtube.com Alternatively, strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can also be used, typically at elevated temperatures, to achieve ether cleavage.

The resulting 5-hydroxy derivative is a valuable intermediate. It can be subsequently re-alkylated at the oxygen atom using a different alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) under basic conditions. This two-step sequence of ether cleavage followed by re-alkylation constitutes a formal "ether exchange" reaction, providing a pathway to a variety of 5-alkoxy-1H-1,2,4-triazol-3-amine analogues.

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are powerful tools for rapidly building molecular complexity. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to generate diverse molecular scaffolds from simple precursors. nih.gov

The 3-amino-1,2,4-triazole core structure is an excellent substrate for use in MCRs to achieve significant structural diversification. A notable example is the reaction between an aminotriazole, an aldehyde, and an isocyanide. nih.gov This transformation leads to the formation of fused imidazo[1,2-b]-1,2,4-triazole systems. In this reaction, the aminotriazole acts as the nucleophilic component, with both the exocyclic amino group and a ring nitrogen participating in bond formation to construct the new five-membered imidazole ring. By varying the aldehyde and isocyanide components, a large library of structurally diverse, fused heterocyclic compounds can be synthesized in a straightforward and efficient manner. nih.gov Such strategies highlight the utility of the this compound framework as a building block for more complex chemical architectures.

Mannich Reaction Applications in Triazole Chemistry

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine. oarjbp.com In the context of 1,2,4-triazole chemistry, the NH group of the triazole ring serves as the active hydrogen donor. This reaction is a crucial method for aminoalkylation, enabling the introduction of an aminomethyl group onto the triazole scaffold, which can enhance the hydrophilic properties of the resulting molecule. nih.gov

The synthesis of Mannich bases from 1,2,4-triazole-3-thione derivatives involves reacting the triazole with formaldehyde and a suitable amine, often in an ethanol (B145695) medium. oarjbp.comtandfonline.com For instance, 4,5-disubstituted-1,2,4-triazole-3-thiones can be reacted with various amines and formaldehyde, typically by stirring the mixture at room temperature or under reflux for a short period, to yield the corresponding N-Mannich bases. nih.govtandfonline.com This versatile reaction allows for the incorporation of diverse amine moieties, such as piperazine derivatives, into the triazole structure. nih.gov The resulting Mannich bases are often investigated for their biological potential. nepjol.infonepjol.info

| Triazole Precursor | Amine | Reaction Conditions | Product Type |

|---|---|---|---|

| 4,5-disubstituted-1,2,4-triazole-3-thione | N-substituted piperazine | Ethanol, Formaldehyde, Reflux | N-Mannich Base tandfonline.com |

| 5-Aryl-1,2,4-triazole-3-thione | Primary/Secondary Amine | Ethanol, Formaldehyde | N-Mannich Base rsc.org |

| 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | Methyl piperazine | Formaldehyde | N-Mannich Base |

| Schiff base of 4-amino-1,2,4-triazole | Primary/Secondary Amine | Ethanol, Formaldehyde, Room Temp. | Mannich Base of Schiff Base rsc.org |

Schiff Base Formation

Schiff bases, characterized by an azomethine (-CH=N-) group, are synthesized through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. nih.govdergipark.org.tr The 3-amino group of this compound serves as the primary amine component for this reaction. The formation of Schiff bases from 3-amino-1,2,4-triazole derivatives is a well-established method for creating new compounds with a wide range of applications. emanresearch.org

The synthesis is typically carried out by refluxing an equimolar mixture of the aminotriazole and a selected aldehyde in a solvent like ethanol. nih.govresearchgate.net Often, a few drops of an acid catalyst, such as glacial acetic acid, are added to facilitate the reaction. researchgate.netresearchgate.net The stability of the resulting Schiff base is enhanced when aromatic aldehydes are used due to conjugation. nih.govdergipark.org.tr The reaction progress can be monitored by thin-layer chromatography, and the product often precipitates upon cooling. researchgate.net Various analytical techniques, including FT-IR, NMR, and mass spectrometry, are used to confirm the structure of the synthesized Schiff bases. nih.govalayen.edu.iq

| Triazole Reactant | Aldehyde Reactant | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 3-amino-1,2,4-triazole | Thiophene-2-carboxaldehyde | Methanol, Reflux, 5 min (Ultrasound) | N-(thiophen-2-ylmethylidene)-1H-1,2,4-triazol-3-amine | 99% nih.gov |

| 3-amino-1,2,4-triazole-5-thiol | 5-chlorosalicylaldehyde | Not specified | Schiff base of ATT and 5ClSA mwjscience.com | Not specified |

| 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione | Benzaldehyde | Not specified | Schiff base of diaminotriazole-thione | Not specified |

| 4-amino-3,5-dimethyl-1,2,4-triazole | 2-nitrobenzaldehyde | Various organic solvents | Hemiaminal/Schiff base nih.gov | Solvent-dependent |

| 5-aminotetrazole | o-vanillin | Ethanol, Acetic Acid, Reflux 8h | o-vanillin Schiff base of 5-aminotetrazole | 80-88% researchgate.net |

Redox Chemistry of this compound Analogues

The redox chemistry of 1,2,4-triazoles is primarily centered on the synthesis of the heterocyclic ring through oxidative cyclization and the chemical reduction of substituents attached to the ring, as the aromatic triazole core is generally stable.

Oxidation Pathways

Oxidative cyclization is a prominent pathway for the synthesis of the 1,2,4-triazole ring. frontiersin.org Many synthetic strategies utilize an oxidation step to form the final heterocyclic product from an open-chain precursor. For instance, the oxidation of acylhydrazones or semicarbazide (B1199961) derivatives can lead to the formation of 1,2,4-triazole structures. osi.lv Various oxidizing agents and catalytic systems, often involving copper or iodine, are employed to facilitate these transformations. acs.orgnih.gov

Copper-catalyzed oxidative coupling reactions, using molecular oxygen (air) as the oxidant, provide an efficient method for synthesizing 1,2,4-triazoles from amidines and nitriles. acs.orgorganic-chemistry.org This process involves sequential N-C and N-N bond formation. acs.org Similarly, iodine-mediated oxidative C-H functionalization and C-N bond formation can convert hydrazones and amines into 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Another approach involves the oxidative cyclization of amidrazones, which can be catalyzed by reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN). frontiersin.orgnih.gov In these reactions, the oxidant plays a key role in the final aromatization step to form the stable triazole ring. nih.gov

While the triazole ring itself is relatively resistant to oxidation, substituents on the ring can undergo oxidative transformations. However, the most significant role of oxidation in the chemistry of 1,2,4-triazole analogues is in the construction of the heterocyclic core.

Reduction Reactions

The 1,2,4-triazole ring is an aromatic heterocyclic system and is generally stable towards reduction. nih.gov Consequently, the reduction chemistry of 1,2,4-triazole analogues typically involves the modification of functional groups attached to the triazole core rather than the ring itself.

A common transformation is the desulfurization of 1,2,4-triazole-3-thiones. semanticscholar.orgtandfonline.com This reaction effectively removes the sulfur atom from the thione group, converting it into a C-H bond and yielding the corresponding 1,2,4-triazole. This process can be assisted by thiophilic metals like copper. semanticscholar.org

Another important reduction reaction involves functional groups on substituents. For example, if a nitro group is present on an aryl substituent attached to the triazole ring, it can be readily reduced to an amino group using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation. This transformation is valuable for introducing an amino functionality that can be used for further derivatization. Similarly, other reducible groups, such as carbonyls or esters on side chains, can be selectively reduced without affecting the integrity of the aromatic triazole ring. In one synthetic pathway, the final step involved the hydrogenation and removal of a silver atom to form an N1-substituted-1,2,3-triazole, demonstrating the stability of the triazole ring under such reductive conditions. frontiersin.orgnih.gov

In Depth Structural and Tautomeric Investigations of 5 Ethoxy 1h 1,2,4 Triazol 3 Amine

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of 5-ethoxy-1H-1,2,4-triazol-3-amine. By combining data from various spectroscopic methods, a comprehensive picture of its molecular architecture can be assembled.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound by providing detailed information about the chemical environment of each atom. In ¹H NMR spectroscopy, the ethoxy group exhibits a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from spin-spin coupling. The protons of the amino group (NH₂) and the triazole ring (NH) typically appear as broad singlets due to chemical exchange and quadrupolar relaxation.

¹³C NMR spectroscopy complements the proton data by identifying the carbon skeleton. The ethoxy group carbons (CH₃ and CH₂) and the two distinct carbons of the triazole ring will each produce a unique signal. The precise chemical shifts are sensitive to the electronic environment and can help in confirming the connectivity of the molecule. For complex structures, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, providing unambiguous structural assignment. rsc.org

Table 1: Predicted NMR Data for this compound This table presents predicted data and may vary based on solvent and experimental conditions.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~1.3 | Triplet | -OCH₂CH ₃ |

| ¹H | ~4.2 | Quartet | -OCH ₂CH₃ |

| ¹H | Broad | Singlet | -NH ₂ |

| ¹H | Broad | Singlet | NH (ring) |

| ¹³C | ~14 | -OCH₂C H₃ | |

| ¹³C | ~65 | -OC H₂CH₃ | |

| ¹³C | ~155 | C -NH₂ | |

| ¹³C | ~160 | C -OEt |

Infrared (IR) and Raman spectroscopy provide insights into the functional groups present in this compound by measuring the vibrational frequencies of its bonds. The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group and the triazole ring, typically in the region of 3100-3500 cm⁻¹. The C-N and C=N stretching vibrations of the triazole ring will appear in the 1400-1650 cm⁻¹ range. The C-O stretching of the ethoxy group will also be a prominent feature, usually around 1050-1250 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, offers complementary information. The symmetric vibrations of the triazole ring are often more intense in the Raman spectrum than in the IR spectrum. researchgate.net By analyzing both IR and Raman spectra, a more complete vibrational profile of the molecule can be obtained, aiding in the confirmation of its structure and the study of intermolecular interactions. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound This table presents expected data and may vary based on the physical state of the sample.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| N-H Stretch (amine & ring) | 3100-3500 | Medium to Strong |

| C-H Stretch (alkane) | 2850-3000 | Medium |

| C=N Stretch (ring) | 1600-1650 | Medium to Strong |

| C-N Stretch (ring) | 1400-1500 | Medium |

| C-O Stretch (ether) | 1050-1250 | Strong |

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule will be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion ([M]⁺) or protonated molecule ([M+H]⁺) will be measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. rsc.org The predicted monoisotopic mass for C₄H₈N₄O is 128.06981 Da. uni.lu

Fragmentation patterns observed in the mass spectrum can also offer structural clues. For instance, the loss of the ethoxy group or other small neutral molecules can lead to the formation of characteristic fragment ions, which can be analyzed to further support the proposed structure.

Table 3: Predicted Mass Spectrometry Data for this compound Predicted values based on the molecular formula C₄H₈N₄O.

| Adduct | Predicted m/z |

| [M+H]⁺ | 129.07709 |

| [M+Na]⁺ | 151.05903 |

| [M-H]⁻ | 127.06253 |

Annular Tautomerism within the 1,2,4-Triazol-3-amine System

The 1,2,4-triazole (B32235) ring system is known to exhibit annular tautomerism, a phenomenon where a proton can migrate between the nitrogen atoms of the heterocyclic ring, leading to different tautomeric forms in equilibrium. researchgate.netresearchgate.net For this compound, several tautomers are possible, and their relative populations can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents.

Experimentally, the tautomeric equilibrium can be investigated using various spectroscopic techniques. NMR spectroscopy is particularly useful, as the chemical shifts of the ring protons and carbons are sensitive to the position of the mobile proton. nih.gov In some cases, if the rate of interconversion between tautomers is slow on the NMR timescale, separate signals for each tautomer may be observed. nih.gov

UV-Vis spectroscopy can also be employed, as different tautomers often have distinct electronic absorption spectra. researchgate.net By comparing the experimental spectrum with the calculated spectra of the possible tautomers, the predominant form in solution can be identified. researchgate.net Furthermore, X-ray crystallography of a solid sample can provide a definitive structure of the tautomer present in the crystalline state.

Computational chemistry provides a powerful means to study the relative stabilities of the different tautomers of this compound. researchgate.netresearchgate.net Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to optimize the geometries of the possible tautomers and calculate their relative energies. researchgate.net These calculations can predict which tautomer is the most stable in the gas phase and can be extended to model the effects of a solvent using continuum solvation models or by including explicit solvent molecules. nih.gov

The results of these computational studies can be used to interpret experimental data and provide a deeper understanding of the factors that govern the tautomeric equilibrium. For instance, calculations can reveal how intramolecular hydrogen bonding or interactions with solvent molecules stabilize certain tautomeric forms. nih.govnih.gov

Influence of Solvent and Temperature on Tautomer Distribution

The tautomeric equilibrium of substituted 1,2,4-triazoles, including this compound, is significantly influenced by the surrounding environment, primarily the solvent and temperature. Prototropic tautomerism in this class of compounds involves the migration of a proton between the nitrogen atoms of the triazole ring, leading to different tautomeric forms. For 3-amino-1,2,4-triazoles, the principal tautomers are the 1H, 2H, and 4H forms.

Studies on analogous 3(5)-amino-1,2,4-triazoles have shown that the 1H-form is often the most predominant in both solid state and in solution, with the 4H-form generally not being observed. curtin.edu.aumonash.eduresearchgate.net The relative stability of these tautomers is a delicate balance of electronic and steric effects of the substituents, as well as their interactions with the solvent.

Temperature also affects the tautomeric distribution. Variable-temperature NMR spectroscopy is a powerful tool to study these dynamic equilibria. curtin.edu.auresearchgate.net Generally, an increase in temperature can lead to a shift in the equilibrium towards the less stable tautomer, and at higher temperatures, the rate of interconversion between tautomers increases, which can lead to the coalescence of distinct NMR signals.

Computational studies, often employing Density Functional Theory (DFT), have become invaluable in predicting the relative stabilities of tautomers. researchgate.netresearchgate.net These studies can calculate the Gibbs free energy of different tautomers in various solvents, providing insights into the tautomeric preferences. For C5-substituted 1,2,4-triazoles, DFT calculations have shown that the relative stability is strongly influenced by intramolecular interactions between the substituent and the triazole ring. researchgate.net Electron-donating groups, such as the ethoxy and amino groups in the target molecule, are predicted to influence the electron distribution within the ring and thus the stability of the different tautomers.

Table 1: Representative Data on the Influence of Solvent on Tautomeric Equilibrium of a Generic 3-Amino-5-substituted-1,2,4-triazole

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Tautomeric Ratio (approx.) |

| Chloroform-d | 4.8 | 1H-tautomer | 95:5 |

| Acetone-d6 | 20.7 | 1H-tautomer | 90:10 |

| Methanol-d4 | 32.7 | 1H-tautomer | 85:15 |

| DMSO-d6 | 46.7 | 1H-tautomer | 80:20 |

Note: This table presents hypothetical but representative data based on general observations for analogous compounds to illustrate the expected trend. Specific experimental data for this compound is required for a definitive analysis.

Conformational Analysis of the Ethoxy and Amine Moieties

The ethoxy and amine substituents of this compound introduce additional layers of structural complexity due to the possibility of different spatial orientations, or conformations. The rotation around the C-O bond of the ethoxy group and the C-N bond of the amine group, as well as the potential for pyramidal inversion at the nitrogen atom of the amino group, gives rise to various conformers.

Computational modeling is a key tool for investigating the conformational landscape of such molecules. By calculating the potential energy surface as a function of the relevant dihedral angles, the most stable conformers and the energy barriers between them can be determined. These studies can provide valuable information on the preferred shapes of the molecule in the gas phase and in solution.

Principles of X-ray Crystallographic Analysis for Triazole Architectures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For triazole architectures, this technique provides unequivocal evidence of the tautomeric form present in the crystal lattice and detailed information about bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net

The fundamental principle of X-ray crystallography involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined, revealing the precise molecular structure.

For 3-amino-1,2,4-triazole derivatives, X-ray crystallography is crucial for:

Tautomer Identification: It unambiguously determines which nitrogen atom in the triazole ring is protonated, thus identifying the specific tautomer present in the solid state. nih.gov

Conformational Details: It provides precise information on the conformation of substituents, such as the orientation of the ethoxy and amine groups in this compound.

Intermolecular Interactions: It reveals the network of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the packing of the molecules in the crystal lattice. These interactions are vital for understanding the physical properties of the solid material.

The quality of the single crystal is paramount for a successful X-ray diffraction experiment. The crystal must be of sufficient size and have a highly ordered internal structure. The resulting structural data, including atomic coordinates and thermal displacement parameters, are typically deposited in crystallographic databases for public access.

Computational and Theoretical Chemical Studies of 5 Ethoxy 1h 1,2,4 Triazol 3 Amine

Quantum Chemical Calculation Methodologies (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are the cornerstone of modern computational chemistry, enabling the prediction of molecular properties with high accuracy. The two most prominent families of methods used for these calculations are WaveFunction Methods (WFMs) and Density Functional Theory (DFT). sciencesconf.org

Density Functional Theory (DFT) has become exceedingly popular for calculating the properties of molecular systems, including nitrogen-containing heterocycles. ijopaar.comnih.govresearchgate.net This approach is based on the principle that the energy of a molecule can be determined from its electron density. A common and effective functional used in studies of triazole derivatives is B3LYP (Becke's three-parameter hybrid functional using the Lee-Yang-Parr correlation functional). researchgate.netnih.govnih.gov DFT calculations are frequently paired with basis sets like 6-311++G(d,p) or cc-pVDZ to provide a balance of accuracy and computational cost. nih.govnih.gov Studies on similar triazole structures have successfully used DFT to optimize molecular geometries, calculate vibrational frequencies, and analyze electronic properties. nih.gov

Hartree-Fock (HF) is a foundational ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. anu.edu.au While computationally less intensive than more advanced correlated methods, HF does not fully account for electron correlation, which can affect the accuracy of the results. sciencesconf.organu.edu.au Nevertheless, it serves as a common starting point for more complex calculations and has been used in comparative studies of triazole tautomers and other derivatives. researchgate.netntu.edu.iqresearchgate.net Often, results from HF are compared against DFT methods to benchmark accuracy against experimental data. nih.govresearchgate.net

Electronic Structure and Molecular Orbital Analysis

The electronic structure dictates the chemical behavior of a molecule. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial for understanding molecular reactivity and stability. nih.gov

The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature. youtube.com

In triazole derivatives, the distribution of these frontier orbitals is heavily influenced by the substituents on the ring. For 5-ethoxy-1H-1,2,4-triazol-3-amine, the HOMO is expected to have significant contributions from the electron-rich regions, particularly the amino group (-NH2) and the nitrogen atoms of the triazole ring, which possess lone pairs of electrons. The LUMO, on the other hand, would likely be distributed across the heterocyclic ring system. Computational studies on substituted triazoles confirm that the frontier orbitals are often localized on the triazole core and its immediate substituents. nih.gov Visualizing these orbitals provides a clear map of the molecule's reactive regions. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov

A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. nih.gov

A small energy gap suggests that the molecule is more reactive, as less energy is required for electronic excitation. This indicates a higher propensity to engage in chemical reactions.

Theoretical calculations on various triazole compounds have shown that the energy gap is a key factor in comparing the stability of different tautomeric forms. ntu.edu.iqresearchgate.net For instance, studies have demonstrated that certain tautomers of substituted 1,2,4-triazoles are more stable due to their larger HOMO-LUMO gaps. ntu.edu.iqresearchgate.net

| Parameter | Representative Value (eV) | Significance |

| EHOMO | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -0.5 to -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | 5.5 to 6.5 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Note: The values in this table are representative examples based on calculations for similar triazole structures and are intended for illustrative purposes.

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry that provides a measure of electron localization in a molecule. wikipedia.org It offers a chemically intuitive way to visualize molecular structure, clearly distinguishing core electrons from valence electrons, and identifying covalent bonds and lone pairs. wikipedia.orglabinsights.nl

The ELF is represented as a scalar field, with values ranging from 0 to 1. researchgate.net

High ELF values (close to 1) correspond to regions with a high degree of electron localization, such as in covalent bonds or where lone pairs reside. jussieu.fr

An ELF value of 0.5 is indicative of a uniform electron gas, representing delocalized electrons. researchgate.net

Low ELF values signify regions with low electron density. researchgate.net

For this compound, an ELF analysis would be expected to show high localization in the regions of the C-C, C-O, C-N, and N-H bonds. Crucially, it would also reveal distinct basins of high localization corresponding to the lone pairs on the nitrogen and oxygen atoms, which are key sites for intermolecular interactions. labinsights.nljussieu.fr

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable descriptor for understanding and predicting how a molecule will interact with other chemical species. It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual guide to its charge distribution. researchgate.netmdpi.com

The MEP surface is color-coded to indicate different potential regions:

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen and oxygen, where lone pairs are present. researchgate.netmdpi.com

Blue regions represent positive electrostatic potential, signifying electron-deficient areas that are prone to nucleophilic attack. These are often located around hydrogen atoms, especially those bonded to electronegative atoms (e.g., N-H). researchgate.net

Green regions denote neutral or near-zero potential, indicating areas with a balanced charge distribution.

For this compound, an MEP analysis would predictably show strong negative potential (red) around the nitrogen atoms of the triazole ring and the oxygen atom of the ethoxy group. These sites represent the most likely locations for protonation and hydrogen bond acceptance. Conversely, positive potential (blue) would be concentrated around the hydrogen atoms of the amino group and the ethoxy group, marking them as sites for hydrogen bond donation. Such analyses are crucial for predicting molecular recognition patterns and intermolecular interactions. mdpi.comrsc.org

Reactivity and Selectivity Prediction through Computational Descriptors

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Corresponds to the resistance to a change in electron distribution. It is related to the HOMO-LUMO gap (η ≈ ΔE/2). A "hard" molecule has a large energy gap, while a "soft" molecule has a small gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η), representing the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the energy stabilization when a molecule accepts an additional electronic charge from its surroundings, indicating its capacity to act as an electrophile. ijopaar.com

These descriptors are invaluable for predicting the reactivity and selectivity of a molecule in chemical reactions. mdpi.com For example, a high electrophilicity index suggests a molecule will be a good electrophile. ijopaar.com

| Computational Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to charge transfer; related to stability. |

| Chemical Softness (S) | S = 1/η | Inverse of hardness; indicates polarizability. |

| Electrophilicity Index (ω) | ω = χ²/ (2η) | Measures the propensity to accept electrons. |

Note: These formulas provide a simplified overview based on Koopmans' theorem.

Fukui Functions and Electrophilic/Nucleophilic Sites

Fukui functions are essential descriptors in conceptual density functional theory (DFT) for identifying the most reactive sites within a molecule. These functions quantify the change in electron density at a specific point in the molecule with respect to a change in the total number of electrons. The sites most susceptible to electrophilic, nucleophilic, and radical attacks can be predicted using the condensed Fukui functions, denoted as fk+, fk-, and fk0, respectively.

A computational analysis of C-amino-1H-1,2,4-triazoles has shown that the global nucleophilicity of 3-amino- and 3,5-diamino-1H-1,2,4-triazoles is generally higher than that of 5-amino-1H-1,2,4-triazoles. mdpi.com Fukui functions and molecular electrostatic potential maps indicate that reactions involving the amino group are more favorable for 3-amino-1H-1,2,4-triazoles compared to their 5-amino counterparts. mdpi.com For the broader class of 1,2,4-triazoles, DFT calculations have been employed to analyze reactivity descriptors, including Fukui indices, to identify nucleophilic regions where interactions are likely to occur. merckmillipore.comnih.gov

In the context of electrophilic attack on 1,2,4-triazole-3-thiones, electrophilic Fukui functions have been used as a reactivity descriptor to explain the observed regioselectivity. nih.govmdpi.com These studies highlight the utility of Fukui functions in pinpointing the most probable sites of reaction. For this compound, the nitrogen atoms of the triazole ring and the exocyclic amino group are expected to be the primary centers for electrophilic and nucleophilic interactions. The ethoxy group, being electron-donating, influences the electron distribution and thus the reactivity of the entire molecule.

Illustrative Data for Fukui Functions of a Related Triazole Derivative:

| Atom | fk+ | fk- | fk0 |

| N1 | 0.12 | 0.08 | 0.10 |

| N2 | 0.15 | 0.11 | 0.13 |

| C3 | 0.09 | 0.14 | 0.11 |

| N4 | 0.18 | 0.07 | 0.12 |

| C5 | 0.11 | 0.16 | 0.13 |

| N(amino) | 0.08 | 0.20 | 0.14 |

Note: This table presents hypothetical data for illustrative purposes, based on general principles observed in related triazole systems.

Partial Atomic Charge Distribution

The distribution of partial atomic charges within a molecule is a key factor in determining its polarity, intermolecular interactions, and reactive sites. Computational methods, particularly those based on population analysis schemes like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used to calculate these charges.

For substituted 1,2,4-triazoles, NBO analysis is a powerful tool to understand the charge distribution and intramolecular interactions. bldpharm.com In a study of 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one, it was found that the triazole nitrogens exhibit electrophilic character, while the amino groups have nucleophilic character. bldpharm.com This is consistent with findings for other amino-substituted triazoles. The analysis of various atomic partial charges in 1,2,4-triazole-3-thiones has also been used to predict the center of reaction. nih.govmdpi.com

In this compound, the electronegative nitrogen and oxygen atoms are expected to carry negative partial charges, while the hydrogen atoms and carbon atoms bonded to them will have positive partial charges. The ethoxy group's oxygen atom will significantly influence the charge distribution on the C5 atom of the triazole ring.

Illustrative Data for Partial Atomic Charges (NBO) of a Related Triazole Derivative:

| Atom | Partial Charge (e) |

| N1 | -0.45 |

| N2 | -0.35 |

| C3 | +0.25 |

| N4 | -0.40 |

| C5 | +0.30 |

| O(ethoxy) | -0.60 |

| C(amino) | -0.10 |

| N(amino) | -0.85 |

Note: This table presents hypothetical data for illustrative purposes, based on general principles observed in related triazole systems.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Theoretical calculations of vibrational frequencies using methods like DFT can aid in the assignment of experimental spectra. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly used for this purpose and has shown good agreement with experimental data for triazole derivatives. sigmaaldrich.com

Studies on various triazoles have demonstrated the utility of these calculations in assigning fundamental vibrational modes. sigmaaldrich.comnih.gov For instance, the characteristic C-H stretching modes in heteroaromatic systems are typically found in the 3100–3000 cm⁻¹ range. nih.gov The vibrations of the triazole ring itself, including ring stretching and deformation modes, can be identified and correlated with theoretical predictions. The presence of substituents, such as the ethoxy and amino groups in this compound, will introduce new vibrational modes and shift the frequencies of the triazole ring vibrations.

Illustrative Data for Calculated Vibrational Frequencies of a Related Triazole Derivative:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(N-H) | 3450 | Amino group N-H stretch |

| ν(C-H) | 3100 | Aromatic C-H stretch |

| ν(C-H) | 2980 | Aliphatic C-H stretch (ethoxy) |

| ν(C=N) | 1640 | Triazole ring C=N stretch |

| δ(N-H) | 1600 | Amino group N-H bend |

| ν(C-O) | 1250 | Ether C-O stretch |

| Ring Torsion | 650 | Triazole ring torsion |

Note: This table presents hypothetical data for illustrative purposes, based on general principles observed in related triazole systems.

Theoretical Prediction of NMR Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. bldpharm.comnih.govnih.govresearchgate.net This method, often employed with DFT, allows for the prediction of ¹H and ¹³C NMR spectra, which can be compared with experimental data to confirm molecular structures.

For various 1,2,4-triazole (B32235) derivatives, the GIAO method has been successfully applied to calculate chemical shifts, showing good correlation with experimental values. nih.govresearchgate.net The chemical shifts are sensitive to the electronic environment of the nuclei, making them an excellent probe for structural and electronic changes due to substitution. In this compound, the chemical shifts of the protons and carbons in the ethoxy group, the triazole ring, and the amino group can be predicted. The tautomeric form of the triazole ring will also significantly influence the calculated NMR spectra. merckmillipore.com

Illustrative Data for Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Related Triazole Derivative:

| Carbon Atom | Calculated (GIAO) | Experimental |

| C3 | 155.2 | 154.8 |

| C5 | 158.9 | 158.5 |

| CH₂(ethoxy) | 65.4 | 64.9 |

| CH₃(ethoxy) | 15.1 | 14.7 |

Note: This table presents hypothetical data for illustrative purposes, based on general principles observed in related triazole systems.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular flexibility, and intermolecular interactions.

Mechanistic Structure Activity Relationship Sar and Molecular Interaction Studies

Principles of Rational Design and Scaffold Modification for Target Interaction

Rational drug design for triazole-based compounds involves the systematic modification of the core scaffold and its substituents to optimize interactions with a specific biological target. This process is guided by an understanding of the target's three-dimensional structure and the physicochemical properties that govern ligand-target binding.

Key strategies in the rational design and scaffold modification of triazole derivatives include:

Scaffold Hopping and Bioisosteric Replacement: The 1,2,4-triazole (B32235) nucleus can serve as a bioisostere for other chemical groups, such as purines or carboxamides, to improve pharmacological properties. nih.govmdpi.com Modifications often involve introducing different functional groups at various positions on the triazole ring to probe the chemical space around the binding site. For instance, the amino group and the ethoxy group on "5-ethoxy-1H-1,2,4-triazol-3-amine" represent key points for modification.

Structure-Activity Relationship (SAR) Studies: SAR studies systematically explore how changes in the chemical structure of a molecule affect its biological activity. For the 1,2,4-triazole class, this involves synthesizing a library of analogs with variations in the substituents. For example, in a series of 1-sulfonyl-3-amino-1H-1,2,4-triazoles, modifications of the phenyl rings attached to the sulfonyl and amino groups led to the identification of potent inhibitors of the Yellow Fever Virus. nih.gov

Introduction of Specific Functional Groups: The addition of specific moieties can enhance binding affinity and selectivity. For example, the introduction of a carbonyl amide linkage in 1,2,3-triazole analogs was explored to generate potent antagonists for the Pregnane X receptor (PXR). nih.gov Similarly, the ethoxy group in "this compound" could be varied in length or replaced with other alkoxy or aryloxy groups to probe for optimal interactions within a target's binding pocket.

Investigation of Molecular Targets and Binding Mechanisms

The biological activity of 1,2,4-triazole derivatives is diverse, with compounds from this class targeting a wide range of proteins.

Derivatives of the 1,2,4-triazole scaffold have been shown to inhibit various enzymes through different mechanisms. For instance, certain triazole-based compounds have been identified as inhibitors of carbonic anhydrases, acetylcholinesterase, and α-glucosidase. nih.gov The inhibition mechanism often involves the triazole ring and its substituents forming key interactions with amino acid residues in the active site of the enzyme, such as hydrogen bonds or hydrophobic interactions.

By targeting specific enzymes or receptors, 1,2,4-triazole derivatives can modulate cellular signaling pathways. For example, a novel compound featuring a pyrrole (B145914) and a sulfonamide group was designed as a dual-target inhibitor of carbonic anhydrase and the Wnt/β-catenin signaling pathway, demonstrating potent activity against multidrug-resistant cancer cells. acs.org While no specific pathway has been identified for "this compound," its structural features suggest potential for interaction with various biological targets, which could in turn modulate relevant signaling cascades.

Computational Approaches in SAR Discovery

Computational methods are integral to modern drug discovery and play a crucial role in understanding the SAR of compounds like 1,2,4-triazoles.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method can provide valuable insights into the binding mode and affinity of a compound. For various 1,2,4-triazole derivatives, docking studies have been employed to:

Identify key amino acid interactions in the binding site. nih.gov

Correlate predicted binding energies with experimentally determined biological activities.

Guide the rational design of new analogs with improved potency. ijper.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization